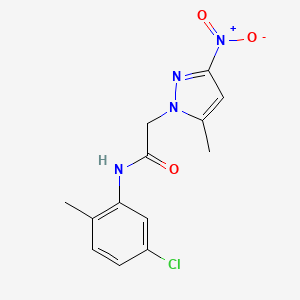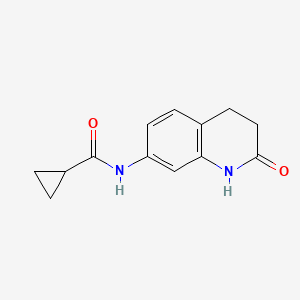![molecular formula C20H20F2N2O2 B6075171 3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6075171.png)
3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is commonly referred to as FPBM. The compound is a benzamide derivative that has a fluorine atom attached to the benzene ring and a piperidine ring attached to the amide group.
科学的研究の応用
3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide has been extensively studied for its potential applications in various fields. The compound has been found to have significant antitumor activity and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging. Additionally, the compound has been studied for its potential use as a drug for the treatment of neurodegenerative diseases such as Alzheimer's disease.
作用機序
The exact mechanism of action of 3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide is not fully understood. However, it is believed that the compound exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. The compound is also believed to bind to specific receptors in the brain, which may be involved in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide has been found to have several biochemical and physiological effects. The compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have significant binding affinity to specific receptors in the brain, which may be involved in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide in lab experiments is its potent antitumor activity. The compound has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer treatment. Another advantage is the compound's potential use as a radiotracer in PET imaging. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
将来の方向性
There are several future directions for the study of 3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide. One direction is the further investigation of the compound's potential use in cancer treatment. This may involve the development of more efficient synthesis methods and the study of the compound's mechanism of action. Another direction is the study of the compound's potential use in the treatment of neurodegenerative diseases, which may involve the identification of specific receptors and pathways involved in the compound's activity. Additionally, the compound's potential use as a radiotracer in PET imaging may be further investigated, which may involve the development of new imaging techniques and the study of the compound's pharmacokinetics.
合成法
The synthesis of 3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide involves several steps. The first step is the reaction of 3-fluorobenzoyl chloride with piperidine to form 1-(3-fluorobenzoyl)-4-piperidinone. The second step involves the reaction of 1-(3-fluorobenzoyl)-4-piperidinone with benzylamine to form N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide. The final step involves the introduction of a fluorine atom to the benzene ring using a fluorinating agent such as N-fluorobenzenesulfonimide.
特性
IUPAC Name |
3-fluoro-N-[[1-(3-fluorobenzoyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2/c21-17-5-1-3-15(11-17)19(25)23-13-14-7-9-24(10-8-14)20(26)16-4-2-6-18(22)12-16/h1-6,11-12,14H,7-10,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNCIMALDGHTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-benzyl-1-{[(4-methoxy-2-methylphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6075091.png)



![2-[1-benzyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6075130.png)
![ethyl 4-({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B6075146.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B6075161.png)

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(1,4-dioxan-2-ylmethyl)acetamide](/img/structure/B6075179.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6075183.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6075188.png)


![5-(4-fluorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6075200.png)